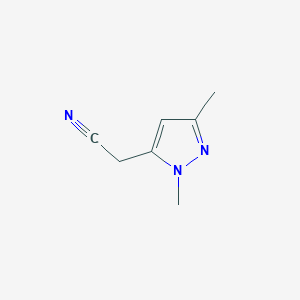

2-(1,3-Dimethyl-1H-pyrazol-5-yl)acetonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(2,5-dimethylpyrazol-3-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3/c1-6-5-7(3-4-8)10(2)9-6/h5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPBGVTAMFWMYNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)CC#N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20590493 | |

| Record name | (1,3-Dimethyl-1H-pyrazol-5-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20590493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1015936-59-0 | |

| Record name | (1,3-Dimethyl-1H-pyrazol-5-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20590493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(1,3-Dimethyl-1H-pyrazol-5-yl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for 2-(1,3-dimethyl-1H-pyrazol-5-yl)acetonitrile, a valuable building block in medicinal chemistry and drug discovery. The synthesis involves a multi-step process commencing from readily available starting materials. This document outlines the detailed experimental protocols for each synthetic step, accompanied by quantitative data and visual representations of the chemical transformations and workflows.

Synthetic Strategy

The synthesis of this compound can be efficiently achieved through a three-step sequence starting from ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate. The overall synthetic pathway is depicted below:

Experimental Protocols

Step 1: Synthesis of Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate

The starting material, ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate, can be synthesized via a cyclocondensation reaction.[1]

Reaction Scheme:

Protocol:

-

Formation of the Intermediate: In a reaction vessel, ethanol, sodium ethoxide, and diethyl oxalate are mixed. Acetone is then slowly added dropwise while maintaining the internal temperature below 15°C. The reaction is allowed to proceed for 24 hours.[1]

-

Cyclocondensation: The intermediate from the previous step is dissolved in DMF, and the solution is cooled to 5-15°C. 40% methylhydrazine is added dropwise, ensuring the temperature remains below 15°C. After the addition is complete, the mixture is heated to 40-50°C and stirred for 6-8 hours.[1]

-

Work-up and Purification: The reaction mixture is concentrated under reduced pressure to obtain the crude product. The crude product is then purified by vacuum distillation.[1]

Quantitative Data:

| Parameter | Value | Reference |

| Yield | 88.1% | [1] |

| Purity (GC) | 98% | [1] |

Step 2: Reduction of Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate to (1,3-Dimethyl-1H-pyrazol-5-yl)methanol

The ester is reduced to the corresponding primary alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH₄).[2][3]

Reaction Scheme:

References

An In-Depth Technical Guide to 2-(1,3-Dimethyl-1H-pyrazol-5-yl)acetonitrile: Current Knowledge and Future Directions

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(1,3-Dimethyl-1H-pyrazol-5-yl)acetonitrile is a heterocyclic compound belonging to the pyrazole class, a scaffold of significant interest in medicinal chemistry due to its diverse pharmacological activities. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound. However, a thorough review of publicly available scientific literature and chemical databases reveals a significant gap in experimental data for many of its core properties, as well as a lack of detailed experimental protocols for its synthesis and analysis. This document summarizes the available information and highlights the areas where further research is critically needed to fully characterize this compound for potential applications in drug discovery and development.

Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | This compound | |

| CAS Number | 1015936-59-0 | [1] |

| Chemical Formula | C₇H₉N₃ | [2] |

| Molecular Weight | 135.17 g/mol | |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available | |

| pKa | Data not available | |

| logP | Data not available |

The absence of experimental data for properties such as melting point, boiling point, solubility, pKa, and logP significantly hinders the ability to design and optimize drug delivery systems, predict its behavior in biological systems, and develop robust analytical methods.

Synthesis and Experimental Protocols

While general methods for the synthesis of pyrazole derivatives are well-documented, a specific, detailed experimental protocol for the synthesis of this compound is not described in the reviewed literature.

A plausible synthetic approach, based on established pyrazole chemistry, could involve the condensation of a 1,3-dicarbonyl compound with methylhydrazine, followed by functionalization to introduce the acetonitrile group. A generalized workflow for pyrazole synthesis is depicted below.

General Pyrazole Synthesis Workflow

References

In-Depth Technical Guide: 2-(1,3-Dimethyl-1H-pyrazol-5-yl)acetonitrile (CAS 1015936-59-0)

Disclaimer: Publicly available information on 2-(1,3-Dimethyl-1H-pyrazol-5-yl)acetonitrile is limited. This document summarizes the available data and provides generalized representations of potential experimental workflows based on common practices in synthetic and medicinal chemistry.

Core Compound Properties

This compound is a chemical compound with the CAS number 1015936-59-0. It belongs to the class of pyrazole derivatives, which are heterocyclic compounds with a five-membered ring containing two adjacent nitrogen atoms. The presence of a nitrile group (-CN) makes it a valuable intermediate in organic synthesis.

Table 1: Physicochemical Data

| Property | Value | Source |

|---|---|---|

| CAS Number | 1015936-59-0 | Chemical Supplier Catalogs |

| Molecular Formula | C7H9N3 | Calculated |

| Molecular Weight | 135.17 g/mol | Calculated |

| IUPAC Name | This compound | Standard Nomenclature |

| Canonical SMILES | CC1=NN(C)C=C1CC#N | Chemical Structure |

| InChI Key | YWJCFOKUMEZJRI-UHFFFAOYSA-N | Standard Identifier |

Potential Synthetic Routes

A generalized workflow for such a synthesis is depicted below.

Structure Elucidation of 2-(1,3-Dimethyl-1H-pyrazol-5-yl)acetonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure elucidation of 2-(1,3-Dimethyl-1H-pyrazol-5-yl)acetonitrile. Due to the limited availability of direct experimental data in public literature, this document outlines a putative synthetic pathway and predicted spectroscopic data based on established chemical principles and analysis of structurally related compounds. This guide serves as a foundational resource for researchers interested in the synthesis and characterization of this and similar pyrazole derivatives.

Chemical Structure and Properties

IUPAC Name: this compound[1] Chemical Formula: C₇H₉N₃[1] CAS Number: 1015936-59-0[1][2] Molecular Weight: 135.17 g/mol

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 135.17 g/mol | Calculated |

| Chemical Formula | C₇H₉N₃ | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 1015936-59-0 | [1][2] |

Proposed Synthesis

The synthesis would likely proceed in two main stages:

-

Formation of the Pyrazole Ring: Condensation of a β-ketoester equivalent with methylhydrazine to form the 1,3-dimethylpyrazole core.

-

Introduction of the Acetonitrile Moiety: Conversion of a suitable functional group at the 5-position (e.g., an ester or a halide) to the acetonitrile group.

Experimental Protocol (Putative)

Step 1: Synthesis of Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate

-

To a solution of sodium ethoxide in ethanol, add diethyl oxalate.

-

Slowly add acetone to the reaction mixture while maintaining the temperature below 15°C.[3]

-

Allow the reaction to proceed for 24 hours at room temperature.[3]

-

The resulting intermediate is then reacted with a 40% aqueous solution of methylhydrazine. The reaction mixture is initially cooled to below 15°C during the addition of methylhydrazine and then heated to 40-50°C for several hours.[3]

-

Work-up involves acidification, extraction with an organic solvent (e.g., dichloromethane), and purification by distillation under reduced pressure to yield ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate.[3]

Step 2: Conversion to this compound

-

The ethyl ester from Step 1 can be reduced to the corresponding alcohol using a suitable reducing agent like lithium aluminum hydride (LiAlH₄).

-

The resulting alcohol is then converted to a good leaving group, such as a tosylate or a halide (e.g., by reaction with thionyl chloride).

-

Finally, nucleophilic substitution with a cyanide salt (e.g., sodium cyanide) would yield the target compound, this compound.

Disclaimer: This is a proposed synthetic route and has not been experimentally verified from the available literature. Reaction conditions would require optimization.

Spectroscopic Data (Predicted)

The following spectroscopic data are predicted based on the known chemical shifts and absorption frequencies of similar pyrazole derivatives and the expected functional groups in the target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H NMR Data (Solvent: CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 6.1 | s | 1H | H-4 (pyrazole ring) |

| ~ 3.8 | s | 3H | N-CH₃ |

| ~ 3.7 | s | 2H | CH₂-CN |

| ~ 2.2 | s | 3H | C-CH₃ |

Table 3: Predicted ¹³C NMR Data (Solvent: CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 151 | C-3 (pyrazole ring) |

| ~ 140 | C-5 (pyrazole ring) |

| ~ 117 | C≡N |

| ~ 106 | C-4 (pyrazole ring) |

| ~ 36 | N-CH₃ |

| ~ 15 | CH₂-CN |

| ~ 13 | C-CH₃ |

Infrared (IR) Spectroscopy

Table 4: Predicted IR Absorption Bands

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~ 2250 | Medium | C≡N stretch |

| ~ 2950-2850 | Medium-Weak | C-H stretch (aliphatic) |

| ~ 1550 | Medium | C=C/C=N stretch (pyrazole ring) |

| ~ 1450 | Medium | CH₂/CH₃ bend |

Mass Spectrometry (MS)

Table 5: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Relative Intensity | Assignment |

| 135 | High | [M]⁺ (Molecular Ion) |

| 120 | Medium | [M - CH₃]⁺ |

| 95 | Medium | [M - CH₃CN]⁺ |

| 81 | High | [C₄H₅N₂]⁺ (Pyrazole ring fragment) |

Structure Elucidation Workflow

The logical flow for the structure elucidation of this compound, from synthesis to spectroscopic confirmation, is depicted in the following diagram.

Caption: Workflow for the synthesis and structure elucidation of this compound.

Conclusion

While direct experimental data for this compound is scarce in the public domain, this technical guide provides a robust framework for its synthesis and characterization. The proposed synthetic pathway, based on established pyrazole chemistry, offers a clear route for its preparation. The predicted spectroscopic data provides a reliable reference for the identification and confirmation of the target molecule. This guide is intended to facilitate further research into this compound and its potential applications in medicinal chemistry and drug development.

References

An In-depth Technical Guide on the Predicted ¹H and ¹³C NMR Spectra of 2-(1,3-Dimethyl-1H-pyrazol-5-yl)acetonitrile

Introduction: Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing detailed information about the structure, dynamics, and chemical environment of molecules. This guide offers a comprehensive overview of the predicted ¹H and ¹³C NMR spectral data for 2-(1,3-Dimethyl-1H-pyrazol-5-yl)acetonitrile. While specific experimental spectra for this compound are not widely available in public databases, this document provides a robust prediction based on the analysis of analogous chemical structures and established NMR principles, serving as a valuable resource for researchers in synthetic chemistry and drug development.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum of this compound is expected to exhibit four distinct signals corresponding to the four unique proton environments in the molecule. The predicted chemical shifts (δ) are influenced by the electronic environment of the pyrazole ring and the adjacent acetonitrile group.

Table 1: Predicted ¹H NMR Data for this compound

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Protons |

| N-CH₃ | 3.6 - 3.8 | Singlet (s) | 3H | a |

| C-CH₃ | 2.1 - 2.3 | Singlet (s) | 3H | b |

| Pyrazole H4 | 5.8 - 6.0 | Singlet (s) | 1H | c |

| -CH₂-CN | 3.7 - 3.9 | Singlet (s) | 2H | d |

Note: Predicted chemical shifts are relative to TMS (δ 0.00) and may vary based on the solvent and concentration used.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum is predicted to show seven signals, one for each unique carbon atom in the molecule. The chemical shifts are indicative of the carbon's hybridization and its position relative to the nitrogen atoms and the nitrile group.

Table 2: Predicted ¹³C NMR Data for this compound

| Assignment | Predicted Chemical Shift (δ, ppm) | Carbon |

| N-CH₃ | 35 - 38 | a |

| C-CH₃ | 11 - 14 | b |

| Pyrazole C4 | 105 - 108 | c |

| -CH₂-CN | 15 - 20 | d |

| Pyrazole C5 | 138 - 141 | e |

| Pyrazole C3 | 148 - 151 | f |

| -CN | 116 - 119 | g |

Note: Predicted chemical shifts are relative to TMS (δ 0.00).

Experimental Protocols

The following section outlines a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra for a compound such as this compound.

1. Instrumentation:

-

NMR spectra should be recorded on a high-resolution spectrometer, typically operating at a field strength of 300, 400, or 500 MHz for protons.[1]

2. Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the purified compound.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent. Common solvents for pyrazole derivatives include Chloroform-d (CDCl₃), Dimethyl Sulfoxide-d₆ (DMSO-d₆), and Acetonitrile-d₃ (CD₃CN).[2]

-

Transfer the solution to a standard 5 mm NMR tube.

-

The chemical shifts should be referenced internally to the residual solvent signal (e.g., CHCl₃ at δ 7.26 ppm in CDCl₃; DMSO at δ 2.50 ppm in DMSO-d₆) or to an internal standard such as tetramethylsilane (TMS).[3]

3. ¹H NMR Spectrum Acquisition:

-

Temperature: Set the probe temperature to a standard value, typically 298 K (25 °C).

-

Pulse Sequence: A standard single-pulse sequence is generally sufficient.

-

Spectral Width: Set a spectral width of approximately 12-16 ppm, centered around 6-8 ppm.

-

Number of Scans: Acquire 16 to 64 scans, depending on the sample concentration.

-

Relaxation Delay: Use a relaxation delay of 1-2 seconds between scans.

4. ¹³C NMR Spectrum Acquisition:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., pdept or cpgd) should be used to simplify the spectrum to singlets for each carbon.

-

Spectral Width: Set a spectral width of approximately 200-220 ppm.

-

Number of Scans: Due to the low natural abundance of the ¹³C isotope, a significantly larger number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is recommended.

5. Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Perform phase correction and baseline correction to obtain a clean spectrum.

-

Calibrate the spectrum by setting the reference peak (residual solvent or TMS) to its known chemical shift.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons for each signal.

Mandatory Visualization

The following diagram illustrates the chemical structure and the logical assignment of atoms for NMR prediction.

References

An In-depth Technical Guide to the Mass Spectrometry Analysis of 2-(1,3-Dimethyl-1H-pyrazol-5-yl)acetonitrile

This guide provides a comprehensive overview of the mass spectrometry analysis of 2-(1,3-Dimethyl-1H-pyrazol-5-yl)acetonitrile, a compound of interest for researchers, scientists, and drug development professionals. This document outlines detailed experimental protocols, predicted fragmentation patterns, and data presentation in a structured format.

Introduction

This compound, with the chemical formula C₇H₉N₃, is a heterocyclic compound featuring a pyrazole ring substituted with two methyl groups and an acetonitrile group.[1] Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of such compounds by analyzing their fragmentation patterns.[2] This guide will delve into the expected mass spectrometric behavior of this molecule based on the known fragmentation of pyrazole and nitrile functionalities.

Experimental Protocols

A general workflow for the mass spectrometric analysis of this compound is outlined below. The specific parameters may require optimization based on the instrumentation used.

Sample Preparation

-

Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile.[2]

-

Dilution: For direct infusion analysis, dilute the stock solution to a final concentration of 1-10 µg/mL using the same solvent.

-

Filtration: Prior to injection, filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter.[2]

Instrumentation and Data Acquisition

-

Mass Spectrometer: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is recommended for accurate mass measurements.

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally suitable for pyrazole derivatives.[2]

-

Instrument Calibration: Calibrate the mass spectrometer using a standard calibration solution to ensure high mass accuracy.[2]

-

Source Parameters: Optimize the ESI source parameters, including capillary voltage, cone voltage, desolvation gas flow, and temperature, to achieve maximum signal intensity for the analyte.[2]

-

Data Acquisition Mode:

-

Full Scan MS: Acquire data in full scan mode over a mass range of m/z 50-500 to detect the protonated molecule [M+H]⁺.

-

Tandem MS (MS/MS): Perform fragmentation analysis by selecting the [M+H]⁺ ion as the precursor and acquiring product ion spectra. This will provide information about the fragmentation pathways.

-

Predicted Mass Spectrometry Data

| Predicted Ion | m/z (monoisotopic) | Proposed Structure/Loss |

| [M+H]⁺ | 136.0869 | Protonated Molecule |

| [M]⁺ | 135.0791 | Molecular Ion |

| [M-H]⁺ | 134.0713 | Loss of a hydrogen radical |

| [M-CH₃]⁺ | 120.0658 | Loss of a methyl radical |

| [M-HCN]⁺ | 108.0685 | Loss of hydrogen cyanide from the pyrazole ring |

| [M-N₂]⁺ | 107.0835 | Loss of nitrogen from the pyrazole ring |

| [M-CH₂CN]⁺ | 95.0658 | Loss of the acetonitrile radical |

| [C₄H₅N₂]⁺ | 81.0447 | Fragment of the pyrazole ring after acetonitrile loss |

| [C₃H₃N]⁺ | 53.0287 | Further fragmentation of the pyrazole ring |

Predicted Fragmentation Pathway

The fragmentation of protonated this compound is expected to proceed through several key pathways, primarily involving cleavages of the pyrazole ring and the acetonitrile substituent. The presence of nitrogen in the molecule dictates that the molecular ion will have an odd nominal mass, adhering to the nitrogen rule.[3] For nitriles, a prominent [M-1] peak resulting from the loss of an alpha hydrogen is common.[3] Pyrazole rings are known to fragment via the loss of HCN or N₂.[5]

Conclusion

This technical guide provides a framework for the mass spectrometric analysis of this compound. While experimental data for this specific molecule is not widely published, the provided protocols and predicted fragmentation pathways, based on the known behavior of related chemical classes, offer a solid starting point for researchers. The use of high-resolution mass spectrometry coupled with tandem MS experiments will be crucial for the definitive structural elucidation and characterization of this compound and its potential metabolites or degradation products.

References

In-Depth Technical Guide on the Potential Biological Activity of Dimethyl-Pyrazole Acetonitrile Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. This technical guide focuses on the potential biological activities of a specific subclass: dimethyl-pyrazole acetonitrile and its closely related derivatives. This document synthesizes findings on their anticancer, antimicrobial, and anti-inflammatory properties. Quantitative data from various studies are presented in structured tables for comparative analysis. Detailed experimental protocols for key biological assays are provided to facilitate reproducibility and further research. Additionally, a key signaling pathway implicated in the anticancer activity of these compounds is visualized using a Graphviz diagram, offering a clear representation of their potential mechanism of action. This guide is intended to be a comprehensive resource for researchers and professionals involved in the discovery and development of novel therapeutics.

Introduction

Pyrazole derivatives have long been a subject of intense research in the field of medicinal chemistry due to their diverse pharmacological properties. The incorporation of a dimethyl-pyrazole nucleus, often in combination with other functional groups, has led to the discovery of potent agents with anticancer, antimicrobial, and anti-inflammatory activities.[1][2] The acetonitrile moiety, or its precursors like cyanoacetyl groups, is a versatile functional group that can participate in various chemical reactions and may contribute to the biological activity and pharmacokinetic profile of the parent molecule. This guide provides a detailed overview of the current understanding of the biological potential of dimethyl-pyrazole acetonitrile and related compounds.

Anticancer Activity

Dimethyl-pyrazole derivatives have shown significant promise as anticancer agents. Several studies have reported their cytotoxic effects against a range of human cancer cell lines. A notable mechanism of action for some of these compounds is the inhibition of key signaling pathways involved in cancer cell proliferation and survival, such as the EGFR/PI3K/AKT/mTOR pathway.[3]

Quantitative Data for Anticancer Activity

The following table summarizes the in vitro anticancer activity of various dimethyl-pyrazole derivatives, including IC50 values against different cancer cell lines.

| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |

| 4f | Mono-(dimethylpyrazolyl)-s-triazine | HCT-116 (Colorectal) | 0.50 ± 0.080 | [3] |

| MCF-7 (Breast) | 4.53 ± 0.30 | [3] | ||

| HepG2 (Liver) | 3.01 ± 0.49 | [3] | ||

| 5c | Bis-(dimethylpyrazolyl)-s-triazine | MCF-7 (Breast) | 2.29 ± 0.92 | [3] |

| 5d | Bis-(dimethylpyrazolyl)-s-triazine | HCT-116 (Colorectal) | 3.66 ± 0.96 | [3] |

| HepG2 (Liver) | 5.42 ± 0.82 | [3] | ||

| Compound 9 | 1-Aroyl-3,5-dimethyl-1H-pyrazole | K-562 (Leukemia) | 4 | [4] |

| Compound 17 | 1,3,4-Thiadiazine derivative | Liver Carcinoma | 5.35 | [1] |

| Lung Carcinoma | 8.74 | [1] |

Signaling Pathway: EGFR/PI3K/AKT/mTOR Inhibition

Several studies have indicated that pyrazole derivatives can exert their anticancer effects by targeting the EGFR/PI3K/AKT/mTOR signaling cascade.[3] This pathway is crucial for regulating cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[5][6] The pyrazole-based compounds can act as kinase inhibitors, blocking the phosphorylation events that propagate the signal downstream.[3]

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric method to assess cell viability.

Materials:

-

Human cancer cell lines (e.g., HCT-116, MCF-7, HepG2)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

-

Dimethyl-pyrazole acetonitrile compounds (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the dimethyl-pyrazole acetonitrile compounds in the cell culture medium. Replace the old medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours in a CO2 incubator at 37°C.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity

Derivatives of dimethyl-pyrazole have also been investigated for their potential to combat microbial infections. These compounds have shown activity against a range of Gram-positive and Gram-negative bacteria, as well as some fungal strains.

Quantitative Data for Antimicrobial Activity

The following table presents the antimicrobial activity of selected pyrazole derivatives, indicating their Minimum Inhibitory Concentration (MIC) against various microorganisms.

| Compound ID | Derivative Class | Microorganism | MIC (µg/mL) | Reference |

| 3a | 3,5-dimethyl azopyrazole | E. coli | - | [7] |

| 5a | 3,5-dimethyl azopyrazole | S. aureus | - | [7] |

| (3,5-dimethyl-1H-pyrazol-4-yl)-(4-chloro-phenyl)-diazene | Phenyl-diazene | E. coli | - | [8] |

| B. cereus | - | [8] | ||

| P. vulgaris | - | [8] | ||

| Compound 5b | Isoxazole | B. subtilis | 2.6 | [2] |

| B. cereus | 1.2 | [2] |

Note: Specific MIC values were not provided in the abstracts for some compounds, but they were reported to have notable activity.

Experimental Protocol: Broth Microdilution Method for MIC Determination

This protocol describes the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of the test compounds.

Materials:

-

Bacterial strains (e.g., S. aureus, E. coli)

-

Mueller-Hinton Broth (MHB)

-

Dimethyl-pyrazole acetonitrile compounds (dissolved in DMSO)

-

96-well microtiter plates

-

Spectrophotometer

-

Incubator (37°C)

Procedure:

-

Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

-

Compound Dilution: Prepare a serial two-fold dilution of the dimethyl-pyrazole acetonitrile compounds in MHB in the wells of a 96-well plate.

-

Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compounds. Include a growth control well (inoculum without compound) and a sterility control well (broth without inoculum).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory Activity

Certain dimethyl-pyrazole derivatives have demonstrated anti-inflammatory properties. Their mechanism of action can involve the inhibition of inflammatory mediators or enzymes. For instance, some pyrazole compounds have been identified as inhibitors of phosphodiesterase 4 (PDE4), an enzyme involved in the inflammatory cascade.[9]

Quantitative Data for Anti-inflammatory Activity

The following table summarizes the anti-inflammatory activity of a dimethyl-pyrazole derivative.

| Compound ID | Derivative Class | Assay | IC50 (µM) | Reference |

| If | 5-phenyl-2-furan moiety | PDE4B Inhibition | 1.7 | [9] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo protocol is used to evaluate the anti-inflammatory activity of the test compounds.

Materials:

-

Wistar rats

-

Carrageenan solution (1% in saline)

-

Dimethyl-pyrazole acetonitrile compounds

-

Plethysmometer

-

Standard anti-inflammatory drug (e.g., Indomethacin)

Procedure:

-

Animal Grouping: Divide the rats into groups: a control group, a standard drug group, and test groups receiving different doses of the dimethyl-pyrazole acetonitrile compounds.

-

Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally to the respective groups. The control group receives the vehicle.

-

Induction of Inflammation: After a specific period (e.g., 30-60 minutes) following compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Synthesis of Dimethyl-Pyrazole Acetonitrile Precursors

The synthesis of the core dimethyl-pyrazole structure is a fundamental step. A common method involves the condensation of acetylacetone with hydrazine hydrate.[10][11][12]

Conclusion

Dimethyl-pyrazole acetonitrile compounds and their analogs represent a promising class of molecules with diverse biological activities. Their potential as anticancer agents, particularly through the inhibition of the EGFR/PI3K/AKT/mTOR signaling pathway, warrants further investigation. The antimicrobial and anti-inflammatory properties also suggest a broad therapeutic potential. The data and protocols presented in this guide aim to provide a solid foundation for researchers to build upon in the quest for novel and effective therapeutic agents based on the dimethyl-pyrazole scaffold. Further studies are encouraged to explore the structure-activity relationships, optimize the lead compounds, and fully elucidate their mechanisms of action.

References

- 1. researchgate.net [researchgate.net]

- 2. rjpbcs.com [rjpbcs.com]

- 3. Discovery of pyrazole-thiophene derivatives as highly Potent, orally active Akt inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of novel pyrazolopyrimidine derivatives as potent mTOR/HDAC bi-functional inhibitors via pharmacophore-merging strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Newly Synthesized Pyrazolinone Chalcones as Anticancer Agents via Inhibiting the PI3K/Akt/ERK1/2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, Synthesis and Molecular Docking Studies of Pyrazoline Derivatives as PI3K Inhibitors - Kumar - Combinatorial Chemistry & High Throughput Screening [rjsocmed.com]

- 10. 3,5-Dimethylpyrazole synthesis - chemicalbook [chemicalbook.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. researchgate.net [researchgate.net]

A Technical Guide to the Synthesis of Substituted Pyrazoleacetonitriles

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthetic routes to obtain substituted pyrazoleacetonitriles, a class of compounds of significant interest in medicinal chemistry and drug development. The pyrazole scaffold is a well-known pharmacophore, and the introduction of an acetonitrile moiety can modulate a compound's physicochemical properties and biological activity. This document details key synthetic strategies, providing experimental protocols and quantitative data to facilitate the design and execution of synthetic routes toward novel pyrazoleacetonitrile derivatives.

Core Synthetic Strategies

The synthesis of substituted pyrazoleacetonitriles can be broadly categorized into two main approaches:

-

Construction of the Pyrazole Ring with a Pre-existing Cyanomethyl Group (C-Cyanomethylation): This strategy involves the use of starting materials that already contain a cyanomethyl group, which becomes incorporated into the final pyrazole structure.

-

Functionalization of a Pre-formed Pyrazole Ring (N- and C-Cyanomethylation): This approach involves the synthesis of a pyrazole core followed by the introduction of the acetonitrile group onto a nitrogen or carbon atom of the ring.

This guide will delve into specific methodologies within these categories, providing detailed experimental procedures for key transformations.

Synthesis of C-Cyanomethylated Pyrazoles

A primary route to C-cyanomethylated pyrazoles involves the synthesis and subsequent functionalization of 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile. This versatile intermediate provides a scaffold for further chemical modifications.

Experimental Protocol: Synthesis of 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile

This protocol is based on the reaction of malononitrile dimer with hydrazine.[1][2][3][4][5]

Reaction:

References

The Enduring Legacy of the Pyrazole Scaffold: From Foundational Discovery to Modern Therapeutics

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in the edifice of medicinal chemistry. Its journey from a laboratory curiosity in the late 19th century to a privileged scaffold in numerous FDA-approved drugs is a testament to its remarkable chemical versatility and pharmacological significance. This technical guide provides an in-depth exploration of the discovery and history of pyrazole-based chemical scaffolds, offering a comprehensive resource for researchers, scientists, and drug development professionals. We will delve into the seminal moments of its discovery, trace the evolution of its synthesis, and highlight its role in the development of landmark therapeutics. This guide will adhere to stringent technical standards, presenting quantitative data in structured tables, detailing key experimental protocols, and visualizing complex pathways and workflows to facilitate a deeper understanding of this pivotal chemical entity.

The Genesis of a Scaffold: The Knorr Pyrazole Synthesis

The history of pyrazole chemistry began in 1883 when German chemist Ludwig Knorr, in his pursuit of quinoline derivatives, serendipitously synthesized the first pyrazole derivative.[1][2] His work, involving the condensation of ethyl acetoacetate with phenylhydrazine, not only introduced the world to this novel heterocyclic system but also established the foundational "Knorr pyrazole synthesis."[1][3] This robust and versatile reaction remains a fundamental method for constructing the pyrazole ring.[4][5] The first pyrazole compound to be synthesized was 1-phenyl-3-methyl-5-pyrazolone, which later became the core of the first synthetically produced antipyretic drug, Antipyrine.[3][6] Edward Buchner is credited with the first synthesis of the parent pyrazole in 1889.[7]

The initial discovery paved the way for extensive exploration of pyrazole chemistry, leading to a deeper understanding of its reactivity and the development of numerous synthetic methodologies. Over the past century, the synthesis of pyrazoles has evolved significantly from this classical condensation to include modern, highly efficient catalytic and multicomponent strategies.[4]

From Discovery to Drug: The Rise of Pyrazole-Based Pharmaceuticals

The true impact of the pyrazole scaffold lies in its widespread application in drug discovery. The unique physicochemical properties of the pyrazole ring, including its ability to participate in hydrogen bonding and its metabolic stability, have made it a favored structural motif for medicinal chemists.[8][9] This has led to the development of a multitude of successful drugs across various therapeutic areas. The following sections highlight the discovery and development of some of the most influential pyrazole-based pharmaceuticals.

Celecoxib: A New Era in Anti-Inflammatory Therapy

The discovery of two isoforms of the cyclooxygenase (COX) enzyme, COX-1 and COX-2, in the early 1990s revolutionized the development of nonsteroidal anti-inflammatory drugs (NSAIDs).[10] This led to the hypothesis that selective inhibition of COX-2 could provide potent anti-inflammatory effects while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the protective COX-1 enzyme.[10] A team at the Searle division of Monsanto, led by John Talley, discovered and developed celecoxib, a diaryl-substituted pyrazole, as a selective COX-2 inhibitor.[11][12] Marketed as Celebrex, it was approved by the FDA on December 31, 1998, for the treatment of osteoarthritis and rheumatoid arthritis.[11][13]

Sildenafil: A Serendipitous Discovery for Erectile Dysfunction

The story of sildenafil (Viagra) is a classic example of serendipity in drug discovery.[14][15] Originally developed by Pfizer scientists in the 1980s as a treatment for hypertension and angina, the pyrazolopyrimidinone-based compound showed limited efficacy for its intended purpose in clinical trials.[14][15][16] However, an unexpected side effect was observed in male volunteers: the induction of penile erections.[3][15] Recognizing the unmet medical need for an oral treatment for erectile dysfunction, Pfizer shifted the development focus.[15] Sildenafil was found to be a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum.[7][17] By inhibiting PDE5, sildenafil leads to increased cGMP levels, resulting in smooth muscle relaxation, increased blood flow, and erection.[3][7] The FDA approved Viagra in 1998, and it quickly became a blockbuster drug, revolutionizing the treatment of erectile dysfunction.[15][18]

Rimonabant: A Tale of a Promising Target and Unforeseen Side Effects

Rimonabant (Acomplia) was the first selective cannabinoid-1 (CB1) receptor antagonist to be approved for clinical use.[5][19] Developed by Sanofi-Aventis, this pyrazole-based drug was designed to treat obesity and related metabolic disorders by blocking the appetite-stimulating effects of the endocannabinoid system.[19][20] Clinical trials demonstrated that rimonabant was effective in promoting weight loss and improving metabolic parameters.[19][21] It was approved in Europe in 2006.[5] However, post-marketing surveillance revealed a significant risk of serious psychiatric side effects, including depression and anxiety.[5][19][20] As a result, rimonabant was withdrawn from the market worldwide in 2008 and was never approved in the United States.[5]

Sotorasib: Targeting the "Undruggable" KRAS

For decades, the KRAS oncogene was considered an "undruggable" target in cancer therapy.[22][23] However, the discovery of a specific mutation, KRAS G12C, which presents a druggable cysteine residue, opened a new avenue for targeted therapy.[24] Sotorasib (Lumakras), a pyrazole-containing compound developed by Amgen, is a first-in-class, irreversible inhibitor of KRAS G12C.[22][25][26] It was granted accelerated approval by the FDA in May 2021 for the treatment of adult patients with KRAS G12C-mutated locally advanced or metastatic non-small cell lung cancer (NSCLC).[25][26] The discovery of sotorasib represents a landmark achievement in oncology drug development.[22]

Quantitative Data on Key Pyrazole-Based Drugs

The following tables summarize the key quantitative data for the aforementioned pyrazole-based drugs, providing a comparative overview of their potency and selectivity.

| Drug | Target | Assay | IC50 / Ki | Reference |

| Celecoxib | COX-2 | PGE2 Production (Human Dermal Fibroblasts) | 40 nM (IC50) | [14] |

| COX-1 | PGE2 Production (Human Lymphoma Cells) | 2800 nM (IC50) | [11] | |

| Sildenafil | PDE5 | Enzyme Activity | 3.4 nM (IC50) | [17] |

| PDE5 | Enzyme Inhibition | 1 nM (Ki) | [22] | |

| Rimonabant | CB1 Receptor | Radioligand Binding | 2 nM (Ki) | [27] |

| CB2 Receptor | Radioligand Binding | >1000 nM (Ki) | [27] | |

| Sotorasib | KRAS G12C | Cellular Assay (NRAS G12C) | 5-fold more potent than for KRAS G12C (IC50) | [28] |

| Ruxolitinib | JAK1 | Kinase Assay | 3.3 nM (IC50) | [1] |

| JAK2 | Kinase Assay | 2.8 nM (IC50) | [1] | |

| JAK3 | Kinase Assay | 428 nM (IC50) | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the development of pyrazole-based scaffolds and drugs.

Knorr Pyrazole Synthesis of 1-Phenyl-3-methyl-5-pyrazolone (Historical)

This protocol is based on the original 1883 publication by Ludwig Knorr.[2]

Materials:

-

Phenylhydrazine (100 g)

-

Ethyl acetoacetate (125 g)

-

Reaction vessel suitable for heating

-

Water bath

-

Apparatus for separating immiscible liquids

-

Crystallization dish

Procedure:

-

In a suitable reaction vessel, combine 100 g of phenylhydrazine with 125 g of ethyl acetoacetate.

-

Allow the mixture to stand at ambient temperature. An initial condensation reaction will occur, forming an oily product and water.

-

Separate the water from the oily condensation product.

-

Heat the oily product on a water bath for an extended period to induce cyclization through the elimination of ethanol, forming the crude pyrazolone product.

-

Cool the reaction mixture. Upon standing, the product will solidify.

-

Collect the solid product, 1-phenyl-3-methyl-5-pyrazolone.

Synthesis of Celecoxib

This protocol describes a common synthetic route to celecoxib.[10][29]

Materials:

-

4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione

-

4-Sulfamoylphenylhydrazine hydrochloride

-

Ethanol

-

Hydrochloric acid

-

Sodium bicarbonate

-

Ethyl acetate

-

Heptane

-

Anhydrous sodium sulfate

Procedure:

-

Prepare a solution of 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione in ethanol in a reaction vessel equipped with a reflux condenser and a stirrer.

-

Add 4-sulfamoylphenylhydrazine hydrochloride to the solution.

-

Add a catalytic amount of hydrochloric acid and heat the mixture to reflux for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by recrystallization from an ethyl acetate/heptane mixture to yield pure celecoxib.

Synthesis of Sildenafil

This protocol outlines a key step in a common synthesis of sildenafil.[6]

Materials:

-

5-(5-Chlorosulfonyl-2-ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one

-

N-methylpiperazine

-

Dichloromethane

-

Aqueous sodium bicarbonate

-

Methanol

Procedure:

-

To a dichloromethane solution containing 5-(5-chlorosulfonyl-2-ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one, add N-methylpiperazine and stir for 1 hour at 20–25 °C.

-

Wash the reaction mixture with 5% w/w aqueous sodium bicarbonate followed by demineralized water.

-

Concentrate the dichloromethane layer at <50 °C.

-

Add methanol to the residue to crystallize the product.

-

Filter the product and dry at 55–60 °C under vacuum to obtain pure sildenafil.

COX-2 Inhibition Assay

This protocol outlines a general method for determining the IC50 of a compound against COX-2.[10]

Objective: To determine the IC50 values of a test compound for COX-2.

Materials:

-

Recombinant human COX-2 enzyme

-

Arachidonic acid (substrate)

-

Test compound (e.g., Celecoxib)

-

Enzyme immunoassay (EIA) kit for prostaglandin E2 (PGE2)

-

Buffer solution

Procedure:

-

Pre-incubate the recombinant human COX-2 enzyme with various concentrations of the test compound or vehicle control in a buffer solution.

-

Initiate the enzymatic reaction by adding arachidonic acid.

-

Incubate the reaction mixture for a specific time at a controlled temperature.

-

Stop the reaction.

-

Measure the concentration of PGE2 produced using a competitive EIA kit.

-

Plot the percentage of inhibition of PGE2 production against the logarithm of the test compound concentration.

-

Calculate the IC50 value, which is the concentration of the compound that inhibits enzyme activity by 50%.

Visualizing Key Pathways and Processes

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to the discovery and development of pyrazole-based scaffolds.

Caption: The Knorr Pyrazole Synthesis Workflow.

Caption: Mechanism of Action of Celecoxib.

References

- 1. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. books.rsc.org [books.rsc.org]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. A Facile, Improved Synthesis of Sildenafil and Its Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Commercial Process for the Synthesis of Anti-Cancer Drug Sotorasib - ChemistryViews [chemistryviews.org]

- 9. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Pharmacological profile of celecoxib, a specific cyclooxygenase-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. abmole.com [abmole.com]

- 13. incb018424.com [incb018424.com]

- 14. apexbt.com [apexbt.com]

- 15. Synthesis of Sildenafil Citrate [ch.ic.ac.uk]

- 16. researchgate.net [researchgate.net]

- 17. Effect of sildenafil on cyclic nucleotide phosphodiesterase activity, vascular tone and calcium signaling in rat pulmonary artery - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The JAK1/JAK2 inhibitor ruxolitinib inhibits mediator release from human basophils and mast cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. US7919633B2 - Process for preparation of celecoxib - Google Patents [patents.google.com]

- 21. myexperiment.org [myexperiment.org]

- 22. Inhibition of cyclic GMP-binding cyclic GMP-specific phosphodiesterase (Type 5) by sildenafil and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. “Photo-Rimonabant”: Synthesis and Biological Evaluation of Novel Photoswitchable Molecules Derived from Rimonabant Lead to a Highly Selective and Nanomolar “Cis-On” CB1R Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. Continuous flow synthesis of Celecoxib from 2-bromo-3,3,3-trifluoropropene - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Neutral CB1 Receptor Antagonists as Pharmacotherapies for Substance Use Disorders: Rationale, Evidence, and Challenge - PMC [pmc.ncbi.nlm.nih.gov]

- 28. aacrjournals.org [aacrjournals.org]

- 29. zenodo.org [zenodo.org]

An In-depth Technical Guide to the Solubility of 2-(1,3-Dimethyl-1H-pyrazol-5-yl)acetonitrile in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(1,3-Dimethyl-1H-pyrazol-5-yl)acetonitrile is a heterocyclic compound featuring a pyrazole ring, a class of compounds known for its wide range of biological activities and applications in medicinal chemistry and materials science.[1][2] The physicochemical properties of such molecules, particularly their solubility in various organic solvents, are fundamental to their synthesis, purification, formulation, and eventual application.[3] Understanding the solubility profile is a critical early step in drug discovery and development, influencing bioavailability, dosage form design, and process chemistry.

This technical guide provides a comprehensive overview of the methodologies used to determine the solubility of this compound. While specific quantitative solubility data for this compound is not extensively available in public literature, this document outlines a robust experimental protocol for its determination and provides a framework for presenting the resulting data.

Compound Details:

Predicted Solubility Characteristics

The structure of this compound, with its pyrazole core and acetonitrile group, suggests a moderate polarity. The pyrazole ring itself is aromatic and possesses both a hydrogen bond donor and acceptor site (though in this N-methylated version, only the pyridine-type nitrogen at position 2 can act as a hydrogen bond acceptor).[3] The presence of the nitrile group also contributes to the molecule's polarity. Based on these features, it is anticipated that the compound will exhibit solubility in a range of polar aprotic and some polar protic organic solvents. Its solubility in nonpolar solvents is expected to be limited.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in a variety of organic solvents has not been published. The following table is provided as a template for researchers to systematically record experimentally determined solubility data at a standard temperature (e.g., 25 °C).

| Organic Solvent | Solvent Class | Solubility ( g/100 mL) | Solubility (mol/L) | Observations |

| Acetone | Ketone | |||

| Acetonitrile | Nitrile | |||

| Chloroform | Halogenated | |||

| Dichloromethane | Halogenated | |||

| Dimethylformamide (DMF) | Amide | |||

| Dimethyl Sulfoxide (DMSO) | Sulfoxide | |||

| Ethanol | Protic Alcohol | |||

| Ethyl Acetate | Ester | |||

| Heptane | Nonpolar Alkane | |||

| Isopropanol | Protic Alcohol | |||

| Methanol | Protic Alcohol | |||

| Tetrahydrofuran (THF) | Ether | |||

| Toluene | Aromatic |

Experimental Protocol for Solubility Determination

The following protocol details the widely accepted "shake-flask" method for determining the equilibrium solubility of a compound in a given solvent.[6][7] This method is considered the gold standard for its reliability and accuracy.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Temperature-controlled orbital shaker or water bath

-

Vials with screw caps

-

Calibrated volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector

-

Centrifuge (optional)

Procedure:

-

Preparation of a Supersaturated Solution:

-

Add an excess amount of solid this compound to a vial. The presence of undissolved solid at the end of the experiment is crucial to ensure equilibrium has been reached with a saturated solution.[7]

-

Accurately add a known volume (e.g., 3 mL) of the chosen organic solvent to the vial.[8]

-

Securely cap the vial to prevent any solvent evaporation.

-

-

Equilibration:

-

Place the vial in a temperature-controlled shaker set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient duration to ensure that thermodynamic equilibrium is achieved. A period of 24 to 48 hours is typically recommended, though the exact time may need to be determined empirically.[7]

-

-

Sample Collection and Preparation:

-

After the equilibration period, cease agitation and allow the vial to stand undisturbed at the constant temperature for at least 2 hours to permit the excess solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a pipette.

-

Immediately filter the supernatant through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microcrystals that could lead to an overestimation of solubility.[7]

-

-

Analysis:

-

Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear dynamic range of the analytical instrument (e.g., HPLC-UV).

-

Analyze the diluted sample using a validated analytical method to determine the precise concentration of the compound. A calibration curve must be generated using standard solutions of known concentrations.

-

Calculate the original concentration in the saturated solution by applying the dilution factor.

-

-

Data Reporting:

-

Express the final solubility in standard units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Repeat the experiment at least in triplicate to ensure the reproducibility of the results.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Workflow for determining equilibrium solubility.

Conclusion

The solubility of this compound in organic solvents is a crucial parameter for its practical application in research and development. While published data is scarce, the standardized experimental protocol detailed in this guide provides a reliable framework for researchers to generate high-quality, reproducible solubility data. The systematic collection of this information, as templated in this document, will be invaluable for optimizing reaction conditions, developing purification strategies, and designing effective formulation and delivery systems for this and related pyrazole derivatives.

References

- 1. mdpi.com [mdpi.com]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pschemicals.com [pschemicals.com]

- 5. This compound | 1015936-59-0 [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. rsc.org [rsc.org]

Tautomerism in Pyrazol-5-yl Acetonitrile Derivatives: A Technical Guide for Drug Development Professionals

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a privileged motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Among these, pyrazol-5-yl acetonitrile derivatives are emerging as a class of compounds with significant therapeutic potential. A critical aspect of their chemistry, which profoundly influences their biological activity and physicochemical properties, is the phenomenon of tautomerism. This technical guide provides a comprehensive overview of tautomerism in pyrazol-5-yl acetonitrile derivatives, detailing experimental and computational methodologies for its study and discussing its implications in drug design and development.

Introduction to Tautomerism in Pyrazoles

Tautomerism is a form of constitutional isomerism where isomers, known as tautomers, readily interconvert. In N-unsubstituted pyrazoles, the most common form is annular prototropic tautomerism, involving the migration of a proton between the two nitrogen atoms of the pyrazole ring. For a pyrazol-5-yl acetonitrile derivative, this equilibrium involves two principal tautomers: the 3-substituted and the 5-substituted forms. The position of this equilibrium is influenced by the nature of the substituents on the pyrazole ring, the solvent, temperature, and the physical state (solution or solid).

The ability of these tautomers to interact differently with biological targets underscores the importance of understanding and controlling the tautomeric equilibrium in the drug discovery process. The substituent at the 3-position can significantly impact the electronic properties and steric hindrance around the pharmacophoric groups, leading to different binding affinities and biological responses.

Synthesis of Pyrazol-5-yl Acetonitrile Derivatives

The synthesis of pyrazol-5-yl acetonitrile derivatives typically involves the cyclocondensation of a β-ketonitrile with a hydrazine derivative.[1] The regioselectivity of this reaction can be influenced by the reaction conditions and the nature of the substituents on both reactants.

General Synthetic Protocol:

A common route involves the reaction of an appropriately substituted hydrazine with a β-ketonitrile in a suitable solvent, such as ethanol or acetic acid, often under reflux conditions. The choice of hydrazine (e.g., hydrazine hydrate, a substituted hydrazine) will determine the substituent at the N1 position of the resulting pyrazole. The β-ketonitrile precursor provides the acetonitrile moiety at the C5 position and another substituent at the C3 position. Microwave-assisted synthesis has also been reported to accelerate these reactions and improve yields.[2]

Experimental Characterization of Tautomers

Several analytical techniques are employed to investigate and quantify the tautomeric forms of pyrazole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for studying tautomerism in solution.[3] Both ¹H and ¹³C NMR are sensitive to the electronic environment of the nuclei, allowing for the differentiation of tautomers.

Key Experimental Considerations:

-

Solvent Effects: The choice of solvent can significantly shift the tautomeric equilibrium. Protic solvents can facilitate proton exchange, leading to averaged signals, while aprotic solvents may allow for the observation of distinct signals for each tautomer.[4]

-

Temperature: Low-temperature NMR experiments can slow down the rate of interconversion between tautomers, enabling the resolution of separate signals for each form.[4]

-

¹⁵N NMR: When available, ¹⁵N NMR provides direct information about the nitrogen atoms involved in the tautomerism and can be highly informative.[5]

Illustrative NMR Data for Pyrazole Tautomers (General Observations):

| Nucleus | Tautomer A (e.g., 3-aryl-5-cyanomethyl) | Tautomer B (e.g., 5-aryl-3-cyanomethyl) |

| ¹H (CH₂) | ~3.8 - 4.2 ppm | ~3.7 - 4.1 ppm |

| ¹³C (CH₂) | ~15 - 20 ppm | ~14 - 19 ppm |

| ¹³C (C3) | More deshielded | More shielded |

| ¹³C (C5) | More shielded | More deshielded |

Note: The exact chemical shifts are highly dependent on the specific substituents and the solvent used.[6]

X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous structural information about the tautomeric form present in the solid state.[7][8][9] This technique reveals bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which can stabilize a particular tautomer in the crystal lattice. While it provides a definitive structure in the solid state, it is important to remember that the predominant tautomer in solution may be different.

General Crystallographic Parameters for Pyrazole Derivatives:

| Parameter | Typical Values |

| Crystal System | Monoclinic, Orthorhombic, Triclinic |

| Space Group | P2₁/n, P-1, P2₁2₁2₁ |

| Key Interactions | N-H···N, N-H···O, C-H···π hydrogen bonds |

Data compiled from analogous pyrazole structures.[7]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be used to study tautomeric equilibria, as different tautomers often exhibit distinct absorption spectra.[10][11][12] By comparing the spectrum of the compound of interest with those of "fixed" derivatives (where the proton is replaced by a non-tautomerizable group like methyl), the position of the equilibrium can be estimated. Changes in the absorption maxima and molar absorptivity with solvent polarity or pH can provide insights into the relative populations of the tautomers.

Computational Analysis of Tautomerism

Computational chemistry plays a crucial role in predicting the relative stabilities of tautomers and understanding the factors that govern the equilibrium.[13][14]

Methodologies:

-

Density Functional Theory (DFT): DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are commonly used to calculate the energies of the different tautomers in the gas phase and in solution (using implicit solvent models like the Polarizable Continuum Model - PCM).[15][16]

-

Ab initio Methods: Higher-level ab initio calculations, such as Møller–Plesset perturbation theory (MP2), can provide more accurate energy predictions.[13]

These calculations can provide the Gibbs free energy difference (ΔG) between tautomers, from which the equilibrium constant (KT) can be calculated.

Biological Implications and Signaling Pathways

The tautomeric state of a pyrazol-5-yl acetonitrile derivative can significantly influence its biological activity by altering its shape, hydrogen bonding capabilities, and overall electronic distribution, which are critical for molecular recognition by biological targets.

Several pyrazole derivatives have been identified as inhibitors of the PI3K/Akt/mTOR signaling pathway , which is a critical pathway in cancer cell growth, proliferation, and survival.[17][18][19][20][21][22] The two tautomers of a pyrazol-5-yl acetonitrile derivative may exhibit different inhibitory potencies against kinases in this pathway, such as PI3K, Akt, or mTOR.

References

- 1. Buy 2-(5-(p-Tolyl)-1H-pyrazol-3-yl)acetonitrile [smolecule.com]

- 2. mdpi.com [mdpi.com]

- 3. The use of NMR spectroscopy to study tautomerism: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. Azo-hydrazone tautomerism observed from UV-vis spectra by pH control and metal-ion complexation for two heterocyclic disperse yellow dyes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 11. apps.dtic.mil [apps.dtic.mil]

- 12. Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 14. purkh.com [purkh.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Inhibitors of the PI3K/Akt/mTOR Pathway in Prostate Cancer Chemoprevention and Intervention - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

- 22. The PI3K/AKT/mTOR signaling pathway inhibitors enhance radiosensitivity in cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial Reactivity Studies of 2-(1,3-Dimethyl-1H-pyrazol-5-yl)acetonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted initial reactivity of 2-(1,3-Dimethyl-1H-pyrazol-5-yl)acetonitrile, a heterocyclic compound with potential applications in medicinal chemistry and materials science. Due to the limited availability of direct experimental data on this specific molecule in publicly accessible literature, this document outlines its expected chemical behavior based on established principles of pyrazole and nitrile chemistry. The insights provided herein are intended to guide future experimental design and synthetic strategies.

Core Structure and Reactive Sites

This compound possesses three primary sites for chemical modification: the pyrazole ring, the nitrile functional group, and the active methylene bridge. The reactivity at each of these sites is influenced by the electronic properties of the substituted pyrazole ring. The 1,3-dimethyl substitution pattern on the pyrazole ring is a key determinant of its reactivity.

Predicted Reactivity of the Pyrazole Ring

The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution. The position of substitution is directed by the two nitrogen atoms and the existing methyl groups.

Electrophilic Aromatic Substitution

In pyrazoles, electrophilic substitution typically occurs at the C4 position, which is the most electron-rich carbon atom.[1] The presence of two nitrogen atoms influences the electron density distribution within the ring.[1] Under neutral or alkaline conditions, the C4 position is highly favored for electrophilic attack.[1] However, under strongly acidic conditions, the pyridine-like N2 nitrogen can be protonated, forming a pyrazolium cation. This protonation deactivates the ring towards electrophilic attack, particularly at the C4 position.[1]

Table 1: Predicted Electrophilic Aromatic Substitution Reactions on the Pyrazole Ring

| Reaction Type | Reagents | Predicted Major Product | General Conditions |

| Nitration | HNO₃ / H₂SO₄ | 2-(4-Nitro-1,3-dimethyl-1H-pyrazol-5-yl)acetonitrile | Acidic, low temperature |

| Halogenation | Br₂ / FeBr₃ or Cl₂ / FeCl₃ | 2-(4-Bromo-1,3-dimethyl-1H-pyrazol-5-yl)acetonitrile | Lewis acid catalyst |

| Sulfonation | Fuming H₂SO₄ | 2-(1,3-Dimethyl-5-(cyanomethyl)-1H-pyrazol-4-yl)sulfonic acid | Strong acid |

| Friedel-Crafts Acylation | RCOCl / AlCl₃ | 2-(4-Acyl-1,3-dimethyl-1H-pyrazol-5-yl)acetonitrile | Anhydrous, Lewis acid |

A general workflow for electrophilic substitution on the pyrazole ring is depicted below.

Caption: General workflow for electrophilic substitution at the C4 position.

Predicted Reactivity of the Nitrile Group

The nitrile group is a versatile functional group that can undergo a variety of transformations, including hydrolysis, reduction, and reactions with organometallic reagents. The carbon atom of the nitrile group is electrophilic, making it susceptible to nucleophilic attack.[2][3]

Table 2: Predicted Reactions of the Nitrile Group

| Reaction Type | Reagents | Predicted Product | General Conditions |

| Hydrolysis (Acidic) | H₃O⁺, heat | 2-(1,3-Dimethyl-1H-pyrazol-5-yl)acetic acid | Aqueous acid |

| Hydrolysis (Basic) | NaOH / H₂O, heat | 2-(1,3-Dimethyl-1H-pyrazol-5-yl)acetamide | Aqueous base |

| Reduction to Amine | LiAlH₄, then H₂O | 2-(1,3-Dimethyl-1H-pyrazol-5-yl)ethanamine | Anhydrous ether, then workup |

| Reduction to Aldehyde | DIBAL-H, then H₂O | 2-(1,3-Dimethyl-1H-pyrazol-5-yl)acetaldehyde | Anhydrous, low temperature |

| Reaction with Grignard Reagents | RMgX, then H₃O⁺ | 1-(1,3-Dimethyl-1H-pyrazol-5-yl)alkan-2-one | Anhydrous ether, then acidic workup |

The following diagram illustrates the key transformations of the nitrile group.

Caption: Key synthetic transformations of the nitrile functional group.

Predicted Reactivity of the Active Methylene Bridge

The methylene group adjacent to the nitrile is activated and can be deprotonated by a suitable base to form a carbanion. This nucleophilic carbanion can then participate in various carbon-carbon bond-forming reactions.

Alkylation and Condensation Reactions

The acidity of the α-protons of the methylene group allows for reactions such as alkylation and condensation. The resulting carbanion is stabilized by the electron-withdrawing nitrile group.

Table 3: Predicted Reactions of the Active Methylene Group

| Reaction Type | Reagents | Predicted Product | General Conditions |

| Alkylation | 1. NaH, 2. R-X | 2-(1,3-Dimethyl-1H-pyrazol-5-yl)-2-alkylacetonitrile | Anhydrous solvent (e.g., THF, DMF) |

| Knoevenagel Condensation | RCHO, base (e.g., piperidine) | 2-(1,3-Dimethyl-1H-pyrazol-5-yl)-3-R-acrylonitrile | Basic catalyst, often with removal of water |

The logical flow for the activation and subsequent reaction of the methylene bridge is outlined below.

Caption: Activation and reaction pathway of the active methylene bridge.

Experimental Protocols: General Considerations

While specific, optimized protocols for this compound are not available, the following are general methodologies adapted from known procedures for similar compounds that can serve as a starting point for experimental investigation.

General Protocol for Electrophilic Nitration of a Pyrazole Ring

-

Reaction Setup: To a stirred solution of the pyrazole derivative in concentrated sulfuric acid, cooled to 0 °C in an ice bath, add a solution of nitric acid in sulfuric acid dropwise.

-

Reaction Monitoring: Maintain the temperature below 5 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, pour the mixture onto crushed ice and neutralize with a suitable base (e.g., sodium bicarbonate solution).

-

Purification: Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and purify by column chromatography or recrystallization.

General Protocol for the Reduction of a Nitrile to a Primary Amine

-

Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add a solution of the nitrile in anhydrous diethyl ether or tetrahydrofuran (THF) to a stirred suspension of lithium aluminum hydride (LiAlH₄) in the same solvent at 0 °C.

-

Reaction Monitoring: After the addition, allow the reaction to warm to room temperature and stir until TLC indicates the consumption of the starting material.

-

Workup: Carefully quench the reaction by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water.

-

Purification: Filter the resulting solid, and extract the filtrate with an organic solvent. Dry the combined organic layers and concentrate under reduced pressure. Purify the crude amine by distillation or chromatography.

Conclusion

This compound is a molecule with multiple reactive centers, offering a rich landscape for chemical modification. The pyrazole ring is predicted to undergo electrophilic substitution primarily at the C4 position. The nitrile group can be transformed into a variety of other functional groups, including carboxylic acids, amides, amines, and ketones. Furthermore, the active methylene bridge provides a handle for carbon-carbon bond formation. The information and predicted reaction pathways presented in this guide serve as a foundation for the rational design of synthetic routes to novel derivatives of this promising heterocyclic scaffold. Experimental validation of these predicted reactivities will be crucial for the further development and application of this compound.

References

Methodological & Application

Application Notes and Protocols for 2-(1,3-Dimethyl-1H-pyrazol-5-yl)acetonitrile as a Synthetic Intermediate

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(1,3-Dimethyl-1H-pyrazol-5-yl)acetonitrile is a valuable synthetic intermediate in the field of medicinal chemistry and drug discovery. Its pyrazole core is a privileged scaffold found in numerous biologically active compounds. The presence of a reactive nitrile group and an activated methylene group makes it a versatile building block for the construction of more complex heterocyclic systems, including those with therapeutic potential. These notes provide detailed protocols and applications for the use of this intermediate in the synthesis of bioactive molecules, with a focus on Janus Kinase (JAK) inhibitors.

Chemical Properties

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 1015936-59-0 |

| Molecular Formula | C₇H₉N₃ |

| Molecular Weight | 135.17 g/mol |

Application: Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives as Janus Kinase (JAK) Inhibitors

One of the key applications of this compound is in the synthesis of pyrazolo[3,4-d]pyrimidines, a class of compounds known to exhibit inhibitory activity against Janus kinases (JAKs). JAK inhibitors are of significant interest in the treatment of autoimmune diseases, myeloproliferative neoplasms, and inflammatory conditions. The pyrazolo[3,4-d]pyrimidine scaffold serves as a core structure for several clinically approved and investigational JAK inhibitors.

The nitrile group of this compound can be utilized to construct the pyrimidine ring of the fused heterocyclic system. A notable example is the synthesis of 4-amino-1-(tert-butyl)-3-(1,3-dimethyl-1H-pyrazol-5-yl)-1H-pyrazolo[3,4-d]pyrimidine, a potent and specific tyrosine kinase inhibitor.

Experimental Protocol: Synthesis of 4-amino-1-(tert-butyl)-3-(1,3-dimethyl-1H-pyrazol-5-yl)-1H-pyrazolo[3,4-d]pyrimidine

This protocol outlines a two-step synthesis starting from this compound. The first step involves a condensation reaction to form a pyrazole intermediate, followed by cyclization to yield the final pyrazolo[3,4-d]pyrimidine product.

Step 1: Synthesis of (E)-3-(dimethylamino)-2-(1,3-dimethyl-1H-pyrazol-5-yl)acrylonitrile